molecular formula C21H27FN4O3 B3408429 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide CAS No. 877632-08-1

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide

Cat. No. B3408429
CAS RN: 877632-08-1
M. Wt: 402.5 g/mol
InChI Key: QUWKCZRLXFAVKJ-UHFFFAOYSA-N
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide, commonly known as FPEPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPEPO is a piperazine derivative with a unique chemical structure that makes it a promising candidate for various research applications.

Mechanism of Action

The exact mechanism of action of FPEPO is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter protein and inhibiting the reuptake of serotonin. This results in an increase in serotonin levels in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
FPEPO has been shown to have significant effects on various biochemical and physiological processes in the body. It has been shown to increase levels of dopamine and norepinephrine in the brain, which can have a positive effect on mood and behavior. Additionally, FPEPO has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FPEPO in lab experiments is its unique chemical structure, which makes it a promising candidate for various research applications. Additionally, FPEPO has been shown to have low toxicity and good bioavailability, making it a safe and effective compound to use in research studies. However, one of the main limitations of using FPEPO in lab experiments is its high cost, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on FPEPO. One area of research is the development of more efficient synthesis methods for FPEPO, which could help reduce its cost and increase its availability for research studies. Additionally, further studies are needed to fully understand the mechanism of action of FPEPO and its potential therapeutic applications in various fields of research. Finally, more research is needed to determine the long-term effects of FPEPO on the body and its potential for use as a therapeutic agent.

Scientific Research Applications

FPEPO has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have significant effects on the central nervous system, making it a promising candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, FPEPO has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

IUPAC Name

N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-4-3-14-29-19)26-12-10-25(11-13-26)17-7-5-16(22)6-8-17/h3-8,14,18H,2,9-13,15H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWKCZRLXFAVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-propylethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide
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N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide
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N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-propyloxalamide

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